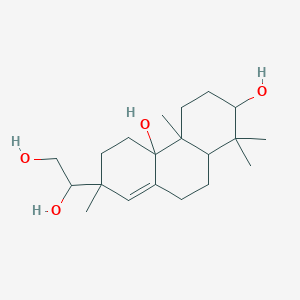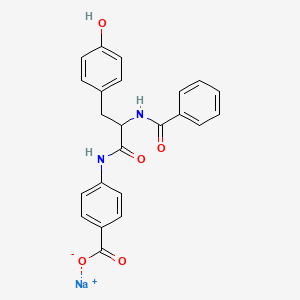![molecular formula C36H49ClNPPd B13388082 CataCXium A-Pd-G2/Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B13388082.png)
CataCXium A-Pd-G2/Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CataCXium A-Pd-G2/Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) is a second-generation Buchwald catalyst. This compound is widely used in various palladium-catalyzed cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CataCXium A-Pd-G2 involves the coordination of palladium with the ligand Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]. The reaction typically occurs under inert conditions to prevent oxidation and involves the use of solvents such as toluene or THF (tetrahydrofuran). The reaction mixture is often heated to facilitate the formation of the palladium complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
CataCXium A-Pd-G2 is primarily used in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Heck Reaction: Formation of substituted alkenes.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
Sonogashira Coupling: Formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, alkyl halides, and organoboranes. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as potassium carbonate or sodium hydroxide .
Major Products
The major products formed from these reactions are biaryl compounds, substituted alkenes, and various heterocycles, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
CataCXium A-Pd-G2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism by which CataCXium A-Pd-G2 exerts its effects involves the formation of a palladium complex with the ligand. This complex facilitates the oxidative addition of the substrate, followed by transmetalation and reductive elimination steps, leading to the formation of the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
CataCXium A-Pd-G3: A third-generation Buchwald catalyst with similar applications but improved efficiency.
CataCXium Pd G4: Another variant with enhanced stability and reactivity.
XPhos Pd G3: A related catalyst used in similar cross-coupling reactions.
Uniqueness
CataCXium A-Pd-G2 is unique due to its high activity and selectivity in various cross-coupling reactions. Its ability to operate under mild conditions and its compatibility with a wide range of substrates make it a valuable tool in organic synthesis .
Propriétés
IUPAC Name |
bis(1-adamantyl)-butylphosphane;chloropalladium(1+);2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39P.C12H10N.ClH.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKJIULTPCUPFN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49ClNPPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![decasodium;6-[6-[2-carboxylato-4-hydroxy-6-[4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B13388005.png)
![N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B13388017.png)
![[4,5-Dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B13388024.png)

![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[3-[4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13388035.png)
![benzyl N-[5-(diaminomethylideneamino)-1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B13388036.png)
![N-(3-(4-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)prop-2-yn-1-yl)-2,2,2-trifluoroacetamide](/img/structure/B13388042.png)

![(2S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide](/img/structure/B13388047.png)

![3,3-Dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine](/img/structure/B13388060.png)


![6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole](/img/structure/B13388076.png)
